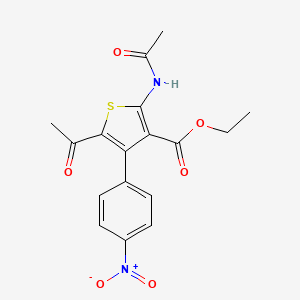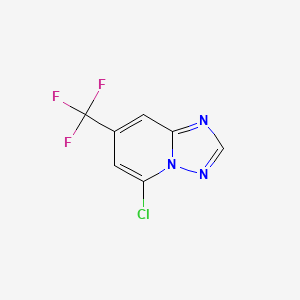
5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.6919 . It is also known as 5-methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O.2ClH/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9;;/h2-3,6,9,11H,4-5,7H2,1H3;2*1H . This indicates that the compound contains a pyrrolidine ring attached to a pyridine ring via an oxygen atom, with a methyl group attached to the pyridine ring .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 251.16 . The storage temperature is room temperature .Scientific Research Applications
Antimicrobial and Antiviral Activities
Pyridine compounds, such as 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, have been noted for their therapeutic properties, including antimicrobial and antiviral activities . These compounds can interact with specific proteins, defining the antimicrobial and antiviral selectivity for the target molecule .
Antitumor Properties
Pyridine compounds have also been recognized for their antitumor properties . The specific geometry of the key molecule, which is determined by the presence of the pyridine nucleus and other organic groups, can interact with specific proteins, potentially targeting tumor cells .
Analgesic Properties
Another potential application of pyridine compounds is their use as analgesics . The specific structure and properties of these compounds may allow them to interact with pain receptors, providing potential pain relief .
Anti-inflammatory Properties
Pyridine compounds have been noted for their anti-inflammatory properties . They may interact with specific proteins involved in the inflammatory response, potentially reducing inflammation .
Antioxidant Properties
The antioxidant properties of pyridine compounds make them potentially useful in combating oxidative stress . They may interact with free radicals, helping to neutralize them and prevent cellular damage .
Anti-Alzheimer’s Properties
Pyridine compounds have been recognized for their potential anti-Alzheimer’s properties . They may interact with specific proteins involved in Alzheimer’s disease, potentially slowing its progression .
Anti-ulcer Properties
Another potential application of pyridine compounds is their use in the treatment of ulcers . Their specific properties may allow them to interact with ulcer-causing factors, potentially providing relief .
Antidiabetic Properties
Pyridine compounds have been noted for their antidiabetic properties . They may interact with specific proteins involved in glucose metabolism, potentially helping to regulate blood sugar levels .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse cautiously with water .
properties
IUPAC Name |
5-methyl-2-pyrrolidin-3-yloxypyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9;/h2-3,6,9,11H,4-5,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEDJHCLPYEIEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

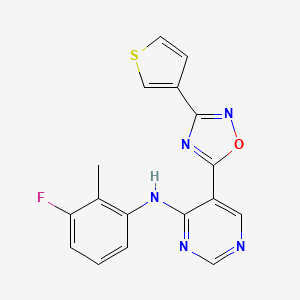
![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)
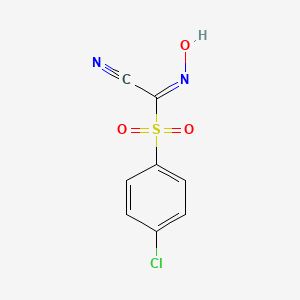

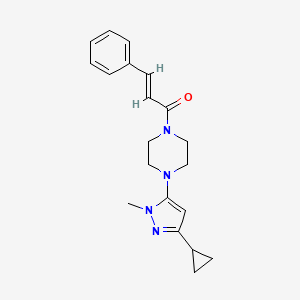

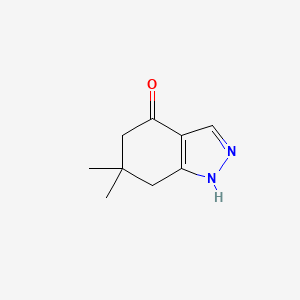
![2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2387559.png)


![N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387563.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide](/img/structure/B2387565.png)
